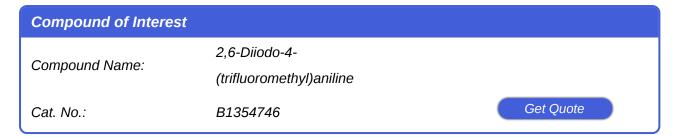


An In-depth Technical Guide to 2,6-Diiodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2,6-Diiodo-4-(trifluoromethyl)aniline** (CAS No. 214400-66-5). While this specific compound is not as extensively documented as its chlorinated or brominated analogs, this paper compiles available data and draws logical inferences from related structures to offer a valuable resource for research and development.

Core Chemical Properties and Identifiers

2,6-Diiodo-4-(trifluoromethyl)aniline is a halogenated aromatic amine. Its structure, featuring a trifluoromethyl group and two iodine atoms ortho to the amine group, makes it a potentially valuable, yet sterically hindered, building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and iodine atoms significantly influences the reactivity of the aniline moiety and the aromatic ring.

A summary of its core identifiers and calculated properties is presented below. It is important to note that experimental physical properties such as melting and boiling points are not widely published in available literature.



| Property | Value | Source |
|-------------------|--|--------------|
| CAS Number | 214400-66-5 | [1][2][3][4] |
| Molecular Formula | C7H4F3l2N | [2][3] |
| Molecular Weight | 412.92 g/mol | [3][4][5] |
| IUPAC Name | 2,6-diiodo-4- (trifluoromethyl)aniline | [2] |
| InChI Key | AHAXEDWMWOZVQJ- UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | NC1=C(I)C=C(C=C1I)C(F)(F)F | [2] |
| Melting Point | Data not available | _ |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water, likely soluble in various organic solvents (inferred from analogs) | [6] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2,6-Diiodo-4- (trifluoromethyl)aniline** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on standard aromatic chemistry and methods used for its analogs.

A direct and efficient method for synthesizing the target compound would be the electrophilic iodination of 4-(trifluoromethyl)aniline.

Methodology:

 Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or dichloromethane.







- Iodinating Agent: Slowly add at least 2 equivalents of an iodinating agent. A common and effective reagent is N-Iodosuccinimide (NIS). Alternatively, molecular iodine (I₂) in the presence of an oxidizing agent (e.g., HIO₃, H₂O₂) can be used.
- Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure **2,6-Diiodo-4-(trifluoromethyl)aniline**.



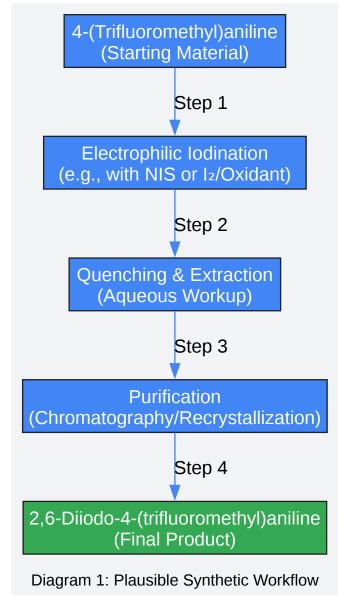


Diagram 1: Plausible Synthetic Workflow

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Caption: Plausible workflow for the synthesis of the target compound.

The key reactive sites of **2,6-Diiodo-4-(trifluoromethyl)aniline** are the amine group and the carbon-iodine bonds.

• Amine Group: The -NH2 group can undergo typical aniline reactions such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing various other



functional groups. It can also be acylated or alkylated.

 Carbon-lodine Bonds: The iodine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This makes the molecule a valuable scaffold for building more complex structures by forming new carbon-carbon or carbon-heteroatom bonds at the 2 and 6 positions.

Applications in Drug Development and Agrochemicals

Specific applications for **2,6-Diiodo-4-(trifluoromethyl)aniline** are not well-documented. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry and agrochemical synthesis.

- Role of the Trifluoromethyl Group: The -CF₃ group is a crucial bioisostere in modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and alter binding affinity to biological targets.
- Utility of Halogenated Anilines: Dihalo-anilines are key intermediates in the synthesis of numerous active compounds. For instance, the analogous compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, is a vital precursor for the broad-spectrum insecticide Fipronil.[7][8] It is also used in the development of pharmaceuticals and dyes.[7]

Given this context, **2,6-Diiodo-4-(trifluoromethyl)aniline** is a promising candidate for:

- Scaffold for Novel Pharmaceuticals: Serving as a starting point for synthesizing new chemical entities where the iodine atoms can be replaced via cross-coupling to explore structure-activity relationships.
- Intermediate for Agrochemicals: Potentially acting as a precursor for new classes of pesticides or herbicides, following similar synthetic logic to its dichloro analog.[7]



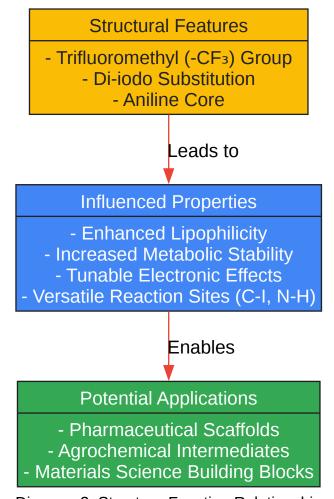


Diagram 2: Structure-Function Relationship

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Caption: Logical flow from chemical structure to potential applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2,6-Diiodo-4-(trifluoromethyl)aniline** is not available. Therefore, handling precautions must be based on data from structurally similar compounds, such as its dichloro- and mono-iodo analogs.



| Hazard Category | Description and Precautionary Statements (Inferred from Analogs) | Source (Analog Data) |
|------------------------|---|----------------------|
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. Precautions: Avoid breathing dust/fumes. Do not ingest. Wash hands thoroughly after handling. | [9] |
| Skin Irritation | Expected to cause skin irritation. Precautions: Wear protective gloves and clothing. | [9] |
| Eye Irritation | Expected to cause serious eye irritation. Precautions: Wear eye and face protection. | [9] |
| Respiratory Irritation | May cause respiratory irritation. Precautions: Use only outdoors or in a well-ventilated area. | [9] |
| Handling & Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [10] |

General Advice: Handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

2,6-Diiodo-4-(trifluoromethyl)aniline is a chemical intermediate with significant, albeit largely unexplored, potential. While detailed experimental data is sparse, its structural relationship to well-studied analogs like 2,6-dichloro-4-(trifluoromethyl)aniline suggests its value as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its primary utility likely lies in leveraging the dual iodine atoms as versatile leaving groups for cross-coupling reactions. Further research is warranted to fully characterize its



physical properties, optimize its synthesis, and explore its applications in creating novel chemical entities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Diiodo-4-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354746#2-6-diiodo-4-trifluoromethyl-aniline-chemical-properties]

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